Tropisetron mesylate

Description

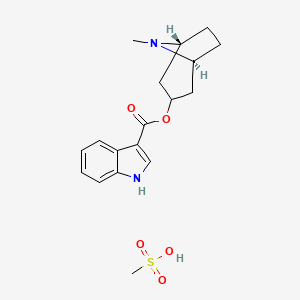

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2.CH4O3S/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;1-5(2,3)4/h2-5,10-13,18H,6-9H2,1H3;1H3,(H,2,3,4)/t11-,12+,13?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTYLXTULVZQRZ-KOQCZNHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833482-77-2 | |

| Record name | Tropisetron mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0833482772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPISETRON MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2V6FDY03T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interaction Mechanisms of Tropisetron Mesylate

Primary Serotonin (B10506) 5-HT3 Receptor Antagonism

Tropisetron (B1223216) mesylate functions as a potent and selective antagonist of the serotonin 5-HT3 receptor drugbank.comdrugbank.comresearchgate.net. Its primary mechanism of action involves the competitive blockade of serotonin's binding to these receptors, thereby preventing receptor activation drugbank.comdrugbank.comresearchgate.net. Studies indicate that tropisetron exhibits high affinity and specificity for the 5-HT3 receptor, with a selectivity ratio of approximately 1000:1 compared to its affinities for other receptor subtypes researchgate.netnih.gov. Research has quantified tropisetron's binding affinity for 5-HT3 receptors with a Ki value of 5.3 nM researchgate.net. This competitive antagonism is facilitated by tropisetron's ability to bind to the receptor site, effectively inhibiting serotonin from binding and initiating downstream signaling drugbank.comresearchgate.netpharmgkb.org. The molecular architecture of the 5-HT3 receptor's ligand-binding site is understood to reside at the interface between two adjacent receptor subunits semanticscholar.orgnih.govamegroups.org. Tropisetron's interaction with the 5-HT3 receptor is further characterized by its insurmountable binding, suggesting a robust and persistent interaction with the receptor karger.com.

Serotonin 5-HT3 receptors are widely distributed on peripheral neurons, with a significant presence on the terminals of vagal afferent nerves that innervate the gastrointestinal tract pharmgkb.orgamegroups.cnnih.govjneurosci.orgmdpi.comresearchgate.net. These receptors are also located on the cell bodies of vagal afferent neurons nih.gov. In response to various stimuli, including chemotherapeutic agents, serotonin is released from enterochromaffin cells within the gastrointestinal tract. This released serotonin then activates the 5-HT3 receptors on peripheral vagal afferent nerve terminals amegroups.orgamegroups.cnmdpi.comnih.govplos.org. Activation of these receptors initiates a signaling cascade that transmits impulses via the vagus nerve to the central nervous system, thereby triggering the emetic reflex amegroups.cnnih.govmdpi.comresearchgate.netnih.govplos.org. Tropisetron mesylate effectively interrupts this process by blocking these peripheral 5-HT3 receptors on vagal afferent nerves, consequently reducing vagus nerve signaling and mitigating the nausea and vomiting response pharmgkb.org. Evidence strongly supports that vagal afferent fibers serve as a primary source of 5-HT3 receptors in the nucleus tractus solitarius (NTS), as their ablation leads to a substantial reduction in receptor binding sites within this brain region jneurosci.org.

Within the central nervous system (CNS), 5-HT3 receptors are expressed in a variety of brain regions, including the hippocampus, amygdala, and cortex nih.govnih.govnih.gov. However, their highest concentrations are observed in the brainstem, specifically within areas critical for the regulation of the vomiting reflex. These key areas include the nucleus tractus solitarius (NTS), the dorsal motor nucleus of the vagus nerve, and the area postrema, which houses the chemoreceptor trigger zone (CTZ) nih.govamegroups.cnnih.govnih.govmdpi.comkarger.comwikipedia.org. This compound exerts its central antiemetic effects through the antagonism of 5-HT3 receptors located in these vital brain regions, including the CTZ drugbank.com. Activation of 5-HT3 receptors within the CNS is known to modulate the release of various neurotransmitters, such as dopamine, cholecystokinin, and GABA semanticscholar.orgnih.gov. Furthermore, these receptors are situated both presynaptically, where they influence neurotransmitter release, and postsynaptically, particularly on interneurons, thereby shaping neuronal excitability and synaptic transmission semanticscholar.orgnih.govnih.govnih.gov.

A fundamental characteristic of the 5-HT3 receptor, distinguishing it from other serotonin receptor subtypes, is its identity as an ionotropic ligand-gated ion channel (LGIC) amegroups.orgnih.govresearchgate.netwikipedia.orgnih.govpainphysicianjournal.comguidetopharmacology.org. Belonging to the Cys-loop superfamily of LGICs, the 5-HT3 receptor is structurally organized as a pentamer, comprising five symmetrically arranged subunits that encircle a central ion-conducting pore amegroups.orgnih.govresearchgate.netwikipedia.orgguidetopharmacology.orgsfb1078.deguidetopharmacology.orgplos.org. This ion channel exhibits cation selectivity, allowing for the passage of sodium (Na+) and potassium (K+) ions, and to a lesser extent, calcium (Ca2+) ions plos.orgnih.govresearchgate.netwikipedia.orgguidetopharmacology.orgplos.org. Upon binding of serotonin, the receptor undergoes a conformational transition, leading to the opening of this ion channel sfb1078.denih.gov. This influx of ions results in neuronal depolarization and subsequent excitation semanticscholar.orgplos.orgwikipedia.org. This compound, acting as an antagonist, interferes with this process by blocking the ion channel or stabilizing it in a closed conformation, thereby preventing the generation of an excitatory signal [implied by its antagonistic action].

Distribution and Functional Role of 5-HT3 Receptors in Neural Systems

Non-Serotonin Receptor Interactions and Modulatory Actions

This compound is recognized for its high degree of selectivity for the 5-HT3 receptor researchgate.netnih.gov. While its primary action is as a 5-HT3 receptor antagonist, research has indicated that tropisetron also interacts with other receptor systems, albeit with varying affinities. Notably, tropisetron has been identified as a partial agonist at α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs), demonstrating a high affinity with a reported Ki value of 6.9 nM researchgate.net. This dual activity suggests potential modulatory effects that extend beyond its principal 5-HT3 antagonism. Nevertheless, tropisetron exhibits negligible affinity for a wide array of other neurotransmitter receptors, reinforcing its general selectivity for serotonergic pathways nih.gov. Its interaction with 5-HT4 receptors is characterized by low affinity researchgate.net. The pronounced selectivity for 5-HT3 receptors, quantified by a selectivity ratio of approximately 1000:1, is a key feature of tropisetron's pharmacological profile nih.gov.

Data Tables

Table 1: Binding Affinity of this compound for 5-HT3 Receptors

| Receptor Target | Binding Affinity (Ki) | Reference |

| 5-HT3 Receptor | 5.3 nM | researchgate.net |

Table 2: Comparative Receptor Binding Profile of this compound

| Receptor Target | Binding Affinity (Ki) | Notes | Reference |

| 5-HT3 Receptor | 5.3 nM | Primary target; high affinity | researchgate.net |

| α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | 6.9 nM | Partial agonist; high affinity | researchgate.net |

| Other Serotonin Receptors (5-HT1, 5-HT2, 5-HT4 etc.) | Negligible | High selectivity for 5-HT3 over other 5-HT subtypes researchgate.netnih.gov | researchgate.netnih.gov |

| Other Neurotransmitter Receptors | Negligible | High selectivity for 5-HT3 receptor (approx. 1000:1 ratio) nih.gov | nih.gov |

Exploration of Interactions with Other Neurotransmitter Receptors and Transporters

Upregulation of Cannabinoid CB1 Receptors in Specific Cellular Models

Emerging research indicates that tropisetron may exert effects beyond its canonical role as a 5-HT₃ receptor antagonist, including an influence on the cannabinoid system. Studies utilizing cerebellar granule neurons (CGNs), which are rich in calcineurin but largely devoid of 5-HT₃ receptors, have demonstrated that tropisetron can significantly inhibit calcineurin phosphatase activity. This inhibition occurs in a receptor-independent manner, distinguishing it from tropisetron's primary mechanism of action nih.gov.

The inhibition of calcineurin by tropisetron has been linked to an upregulation of cannabinoid CB₁ receptors at both the transcriptional and protein levels in these neuronal cells. Concurrently, tropisetron treatment led to a reduction in intracellular cyclic AMP (cAMP) content, a downstream effect often associated with CB₁ receptor activation nih.govresearchgate.net. This observed upregulation of CB₁ receptors by tropisetron suggests a potential role for this compound in modulating the endocannabinoid system, which could underlie some of its non-antiemetic pharmacological effects nih.govresearchgate.net. While cannabinoids themselves can modulate 5-HT₃ receptors allosterically, the direct impact of tropisetron on CB₁ receptor expression points to a distinct, receptor-independent pathway involving calcineurin nih.gov.

Structural and Functional Characterization of Receptor Interactions

This compound exerts its primary therapeutic effects through competitive antagonism of the 5-HT₃ receptor, a ligand-gated ion channel belonging to the Cys-loop superfamily. Understanding the structural basis of this interaction is crucial for comprehending its pharmacological profile.

Analysis of 5-HT₃ Receptor Subunit Composition and Isoform Diversity

The functional 5-HT₃ receptor is a pentameric complex composed of various subunits, primarily encoded by the HTR3A, HTR3B, HTR3C, HTR3D, and HTR3E genes guidetopharmacology.orgguidetopharmacology.orgamegroups.cnamegroups.orgresearchgate.netresearchgate.net. While homomeric receptors formed solely by 5-HT₃A subunits are functional, heteromeric receptors are typically formed by combinations of subunits, most notably 5-HT₃A and 5-HT₃B, often in a (5-HT₃A)₂/(5-HT₃B)₃ stoichiometry guidetopharmacology.orgguidetopharmacology.org. The presence of the 5-HT₃B subunit can influence the biophysical properties of the receptor, although its impact on the binding affinity of most selective ligands, including antagonists, is generally modest guidetopharmacology.orgguidetopharmacology.org.

Further diversity arises from alternative splicing of the HTR3A and HTR3E genes, as well as the potential for tissue-specific promoters affecting subunit N-termini guidetopharmacology.orgguidetopharmacology.orgresearchgate.net. While subunits C, D, and E have been cloned, their functional assembly into homomeric receptors has not been demonstrated; they are reported to assemble with 5-HT₃A subunits, influencing functional expression rather than the pharmacological profile guidetopharmacology.org. The inclusion of at least one 5-HT₃A subunit is considered imperative for receptor function guidetopharmacology.orgfsu.edu.

Identification and Characterization of Critical Ligand Binding Residues within Receptors

The ligand-binding site of the 5-HT₃ receptor is located at the interface between adjacent subunits within the extracellular N-terminal domain researchgate.netresearchgate.netnih.govnih.gov. This site is formed by contributions from three loops (A, B, and C) from one subunit (the "principal" face) and three β-strands (D, E, and F) from the adjacent subunit (the "complementary" face) researchgate.netresearchgate.netnih.govnih.govd-nb.info.

Key amino acid residues have been identified as critical for ligand binding. Within loop A, residue E129 is vital for forming a hydrogen bond with agonists, while F130 is also significant for both binding and function, with mutations here potentially allowing acetylcholine to activate the receptor researchgate.netnih.gov. Loop B is characterized by the highly conserved tryptophan residue W183, which is essential for ligand binding and forms a cation-π interaction with the primary amine of serotonin and other ligands researchgate.netnih.govnih.govwikipedia.org. Loop C also contains important residues, with Y234 noted as a key aromatic residue involved in ligand binding, positioned opposite to W183 in the binding pocket nih.govwikipedia.org. Residues in loop F, such as W195 and D204, are also considered critical for ligand interaction wikipedia.org. These residues collectively define the pharmacophore for tropisetron and other 5-HT₃ receptor antagonists wikipedia.orgvcu.edu.

Comparative Receptor Binding Profiles of this compound with Related Ligands

This compound exhibits high affinity and selectivity for the 5-HT₃ receptor. Its binding affinity is typically reported in the low nanomolar range. For instance, studies have shown a Ki value of approximately 3 nM for tropisetron at human recombinant 5-HT₃ receptors nih.govguidetopharmacology.org. This affinity is comparable to other first-generation 5-HT₃ receptor antagonists such as granisetron (B54018) and ondansetron (B39145), though some studies suggest granisetron may possess slightly higher affinity wikipedia.orgunibe.chresearchgate.net.

Tropisetron also demonstrates binding to other receptors, notably the α7-nicotinic acetylcholine receptor (α7nAChR), with a reported Ki value around 470 nM nih.gov. While its affinity for α7nAChRs is considerably lower than for 5-HT₃ receptors, it suggests a degree of polypharmacology. Tropisetron shows low affinity for other nicotinic acetylcholine receptor subtypes, such as α4nAChR and muscle-type nACh, with Ki values in the micromolar range nih.gov.

Table 1: Comparative Receptor Binding Affinities

| Compound | Target Receptor | Species/Model | Binding Affinity (Ki/Kd) | Reference |

| Tropisetron | 5-HT₃ receptor | Human recombinant | ~3 nM | nih.gov |

| Tropisetron | 5-HT₃ receptor | NG-108-15 cells | 2.7 nM | guidetopharmacology.org |

| Tropisetron | 5-HT₃ receptor | Human | 11 nM | wikipedia.org |

| Tropisetron | α7nAChR | Human recombinant | ~470 nM | nih.gov |

| Tropisetron | α4nAChR | Human recombinant | ~20 µM | nih.gov |

| Tropisetron | Muscle nAChR | Human recombinant | ~15 µM | nih.gov |

| Granisetron | 5-HT₃ receptor | Human | 1.44 nM | wikipedia.org |

| Granisetron | 5-HT₃ receptor | Human recombinant | ~8.5 nM | unibe.ch |

| Palonosetron | 5-HT₃ receptor | Human | ~0.2 nM | unibe.ch |

Note: Binding affinities are presented as reported in the cited literature. Variations may exist due to different experimental conditions and methodologies.

In addition to its interactions with serotonin and nicotinic acetylcholine receptors, tropisetron has also been shown to bind to the ectodomain of Amyloid Precursor Protein (APP) with a Kd of approximately 0.9 µM nih.gov. This interaction with APP, alongside its receptor binding profile, contributes to the complex pharmacological landscape of this compound.

Cellular and Subcellular Mechanisms of Action of Tropisetron Mesylate

Modulation of Intracellular Signaling Pathways

Tropisetron (B1223216) mesylate influences key intracellular signaling pathways, including those involving mitogen-activated protein kinases (MAPKs), transcription factors like CREB, and the calcineurin pathway.

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and various physiological processes. Tropisetron mesylate has been demonstrated to inhibit the phosphorylation and activation of p38 MAPK. Studies indicate that tropisetron can prevent the phosphorylation of p38 MAPK in human monocytes treated with lipopolysaccharide (LPS) medchemexpress.com. Furthermore, in models of neuropathic pain, tropisetron has been shown to inhibit the p38MAPK pathway in the spinal cord, an effect that was significantly blocked by the α7nAChR antagonist MLA nih.gov. This inhibition of p38MAPK signaling by tropisetron suggests a role in modulating inflammatory responses and potentially neuroprotection nih.govnih.gov.

Table 3.1.1: this compound's Effect on p38MAPK Phosphorylation

| Cellular Model/Context | Treatment | Observed Effect on p38MAPK Phosphorylation | Reference |

| Human monocytes treated with LPS | Tropisetron | Decreased phosphorylation level | medchemexpress.com |

| Rat spinal cord (neuropathic pain model) | Tropisetron | Inhibition of p38MAPK pathway | nih.gov |

| Rat liver (trauma-hemorrhagic shock model) | Tropisetron | Increased hepatic p38 MAPK expression | nih.govnih.gov |

CREB is a transcription factor that plays a crucial role in synaptic plasticity, learning, and memory by regulating the expression of genes involved in neuronal function. This compound has been implicated in the regulation of CREB activity, particularly through its interaction with α7nAChRs. Research indicates that tropisetron can inhibit the phosphorylation of CREB in the spinal cord of rats experiencing neuropathic pain, an effect that is reversible by α7nAChR antagonists nih.gov. Additionally, α7nAChR activation, which tropisetron can modulate, is linked to CREB pathway activation, a process associated with long-term potentiation and memory formation researchgate.netsci-hub.se. The modulation of CREB activity by tropisetron suggests a mechanism by which it might influence neuronal plasticity and cognitive functions.

Table 3.1.2: this compound's Influence on CREB Activity

| Cellular Model/Context | Treatment | Observed Effect on CREB Activity | Reference |

| Rat spinal cord (neuropathic pain model) | Tropisetron | Inhibition of CREB phosphorylation | nih.gov |

| Spinal cord (neuropathic pain model) | Tropisetron + α7nAChR antagonist (MLA) | Blocked inhibition of CREB phosphorylation | nih.gov |

| General context of α7nAChR activation and tropisetron | Tropisetron / α7nAChR activation | Linked to CREB pathway activation | researchgate.netsci-hub.se |

Calcineurin is a calcium-dependent phosphatase that plays a significant role in various cellular processes, including immune cell activation and neuronal signaling. This compound has been shown to inhibit the calcineurin pathway, which is implicated in its immunomodulatory and potential neuroprotective effects medchemexpress.comresearchgate.net. Specifically, tropisetron inhibits T cell activation by targeting the calcineurin/NFAT (nuclear factor of activated T cells) signaling pathway medchemexpress.comresearchgate.net. In models of optic nerve crush injury, tropisetron treatment significantly attenuated the increased expression of calcineurin in rat retinas thieme-connect.com. This inhibition of calcineurin activity suggests a mechanism for tropisetron's anti-inflammatory and neuroprotective actions.

Table 3.1.3: this compound's Modulation of the Calcineurin Pathway

| Cellular Model/Context | Treatment | Observed Effect on Calcineurin Pathway | Reference |

| Human peripheral T cells | Tropisetron | Inhibition of calcineurin/NFAT pathway | medchemexpress.comresearchgate.net |

| Rat retinal cells (optic nerve crush injury model) | Tropisetron | Attenuated increased calcineurin expression | thieme-connect.com |

| H9c2 myocardial cells (high-glucose induced) | Tropisetron | Inhibits calcineurin/NFAT hypertrophic pathway | dntb.gov.uaresearchgate.net |

Influence on Neurotransmitter Homeostasis and Synaptic Function

This compound influences the balance of key neurotransmitters, notably glutamate (B1630785) and acetylcholine (B1216132), thereby impacting synaptic function and neuronal excitability.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular levels are tightly regulated by glutamate transporters, such as GLT-1 (Excitatory Amino Acid Transporter 2). This compound has been shown to positively influence glutamate homeostasis by increasing the expression of GLT-1 nih.govsemanticscholar.orgresearchgate.net. This upregulation of GLT-1 indicates an enhanced capacity for glutamate reuptake from the synaptic cleft, leading to a reduction in extracellular glutamate levels nih.govsemanticscholar.org. Studies have demonstrated that tropisetron treatment decreased glutamate levels in the hippocampus nih.govsemanticscholar.org. Crucially, these effects on glutamate metabolism and GLT-1 expression were found to be mediated via α7nAChRs, as they were inhibited by α-bungarotoxin (α-bgt), an α7nAChR antagonist nih.govsemanticscholar.org.

Table 3.2.1: this compound's Impact on Glutamate and GLT-1

| Brain Region/Model | Treatment | Extracellular Glutamate Levels | GLT-1 Expression | Reference |

| Hippocampus (TLE rat model) | Tropisetron | Decreased | Increased | nih.govsemanticscholar.org |

| Hippocampus (TLE rat model) | Tropisetron + α-bungarotoxin (α-bgt) | No significant decrease | No significant increase | nih.govsemanticscholar.org |

| General context of GLT-1 | Tropisetron | Involved in glutamate reuptake | Upregulated | researchgate.net |

The cholinergic system, mediated by acetylcholine (ACh), plays a vital role in regulating neuronal excitability, synaptic transmission, and cognitive functions nih.govmetu.edu.tr. This compound enhances cholinergic transmission by increasing acetylcholine levels and α7nAChR expression in brain regions such as the hippocampus nih.gov. In experimental models, tropisetron treatment led to an increase in ACh levels and α7nAChR expression, suggesting a potentiation of the cholinergic system nih.gov. Furthermore, studies have indicated that tropisetron can increase ACh release in a dose-dependent manner, potentially through a positive feedback mechanism involving α7nAChRs on cholinergic amacrine cells gvsu.edu. This enhancement of cholinergic signaling by tropisetron may contribute to its neuroprotective and modulatory effects on neuronal activity.

Table 3.2.2: this compound's Effects on Acetylcholine

| Biological System/Model | Treatment | Acetylcholine (ACh) Levels | α7nAChR Expression | ACh Release | Reference |

| Hippocampus (TLE rat model) | Tropisetron | Increased | Increased | N/A | nih.gov |

| Pig retina (in vitro) | Tropisetron | N/A | N/A | Increased | gvsu.edu |

| Rat superior cervical ganglion | Tropisetron | N/A | N/A | Enhanced | gvsu.edu |

Compound List:

this compound

Serotonin (B10506) (5-HT)

Acetylcholine (ACh)

Glutamate

GABA

Dopamine

Norepinephrine

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-2 (IL-2)

Interleukin-4 (IL-4)

Interleukin-6 (IL-6)

Interleukin-1 beta (IL-1β)

Hemeoxygenase-1 (HO-1)

Cyclic AMP (cAMP)

Nuclear Factor of Activated T cells (NFAT)

Nuclear Factor-kappa B (NF-κB)

Activating Protein-1 (AP-1)

Mitogen-Activated Protein Kinase (MAPK)

p38 Mitogen-Activated Protein Kinase (p38MAPK)

c-Jun N-terminal Kinase (JNK)

Extracellular signal-regulated kinase-1/2 (ERK1/2)

cAMP-Response Element Binding Protein (CREB)

Glutamate Transporter 1 (GLT-1)

Excitatory Amino Acid Transporter 1 (EAAT1)

Excitatory Amino Acid Transporter 2 (EAAT2)

Excitatory Amino Acid Transporter 1 (GLAST)

Inositol trisphosphate receptor (IP3R)

Brain-Derived Neurotrophic Factor (BDNF)

Synaptic Vesicle Glycoprotein 2A (SV2A)

5-Hydroxyindoleacetic acid (5-HIAA)

Malondialdehyde (MDA)

Myeloperoxidase (MPO)

Glial Fibrillary Acidic Protein (GFAP)

Phosphatidylinositol 3-kinase (PI3K)

Protein Kinase A (PKA)

Adenosine Triphosphate (ATP)

Choline Acetyltransferase (ChAT)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BuChE)

Vesamicol

Hemicholinium

Botulinum toxin

β-bungarotoxin

Kainate

DNQX

SB-203580

Chromium-mesoporphyrin

Dolasetron

Palonosetron

Mirtazapine

Olanzapine

Ramosetron

Aprepitant

Cyclosporine

Dexamethasone

Droperidol

Ceftriaxone

Fenofibrate

P-chloroamphetamine

Nicotine

Cocaine

Heroin

Cyclophosphamide (CTX)

LPS

Preclinical Neuropharmacological Research and Neuromodulatory Effects of Tropisetron Mesylate

Neuroprotective Properties and Mechanisms

Preclinical studies have highlighted tropisetron's significant neuroprotective capabilities, particularly in models of excitotoxicity and neuroinflammation. These properties are attributed to its unique interactions with key neurotransmitter systems and inflammatory pathways.

Attenuation of Glutamate-Induced Excitotoxicity in In Vitro and In Vivo Models

Glutamate-induced excitotoxicity is a key pathological process in several neurodegenerative diseases. nih.govnih.gov Research has demonstrated that tropisetron (B1223216) mesylate can effectively protect neurons from this type of damage. In an in vitro study using isolated adult pig retinal ganglion cells (RGCs), exposure to 500 μM of glutamate (B1630785) resulted in a 62% decrease in cell survival. nih.govnih.gov However, pretreatment with 100 nM tropisetron not only prevented this cell death but increased survival to 105% compared to control conditions. nih.govnih.gov

The primary mechanism for this neuroprotection is the activation of α7nAChRs. nih.govnih.gov This was confirmed by studies where the neuroprotective effect of tropisetron was blocked by the α7nAChR antagonist, methyllycaconitine (B43530) (MLA). nih.govnih.gov Further mechanistic insights revealed that tropisetron treatment led to a significant decrease in the levels of phosphorylated p38 Mitogen-Activated Protein Kinase (p38 MAPK), a key signaling molecule in excitotoxicity. nih.govnih.gov Additionally, tropisetron was shown to induce the internalization of NMDA receptor subunits, another crucial mechanism for reducing glutamate-mediated neurotoxicity. nih.govnih.gov

| Model System | Agent Inducing Excitotoxicity | Key Finding | Proposed Mechanism |

|---|---|---|---|

| Isolated Pig Retinal Ganglion Cells (RGCs) (In Vitro) | Glutamate (500 μM) | Pretreatment with tropisetron (100 nM) increased cell survival to 105% of control levels, counteracting the 62% reduction caused by glutamate. nih.govnih.gov | Activation of α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs); Significant decrease in p38 MAPK phosphorylation; Internalization of NMDA receptors. nih.govnih.gov |

Reduction of Amyloid-beta (Aβ)-induced Hippocampal Neuroinflammation in Animal Models

In the context of Alzheimer's disease, neuroinflammation driven by amyloid-beta (Aβ) peptides is a major contributor to neuronal damage. Preclinical research demonstrates that tropisetron can mitigate these inflammatory responses. In a rat model where Aβ (1-42) was injected directly into the hippocampus, there was a dramatic subsequent increase in key inflammatory and apoptotic markers. nih.govresearchgate.net

Seven days after Aβ injection, animals treated with tropisetron showed significantly diminished hippocampal levels of tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB). nih.gov Tropisetron also reduced markers of apoptosis, such as active caspase 3 and cytochrome c release, and was identified as a potent inhibitor of calcineurin phosphatase activity. nih.gov These protective effects appear to be mediated by both 5-HT3 receptor-dependent and independent pathways, highlighting a multifaceted mechanism of action against Aβ-induced neurotoxicity. nih.govresearchgate.net

| Animal Model | Key Inflammatory Markers Measured | Effect of Tropisetron | Proposed Mechanism |

|---|---|---|---|

| Rat model with intra-hippocampal Aβ (1-42) injection | TNF-α, COX-2, iNOS, NF-κB | Significantly diminished the elevated levels of all measured markers in the hippocampus. nih.gov | Involves both 5-HT3 receptor-dependent and independent pathways; Potent inhibition of calcineurin phosphatase activity. nih.gov |

Cognitive and Behavioral Neuropharmacology

Tropisetron's neuromodulatory effects extend to cognitive functions, with several preclinical studies demonstrating its ability to reverse cognitive deficits in models of complex neurological and psychiatric disorders.

Improvement of Cognitive Deficits in Animal Models of Neurological and Psychiatric Disorders

Tropisetron has shown promise in improving cognitive function in various animal models. In the J20 mouse model of Alzheimer's disease, tropisetron treatment improved both spatial and working memory. nih.govtandfonline.com A notable finding from this research was that tropisetron also beneficially altered the processing of amyloid precursor protein (APP), increasing the ratio of the protective soluble sAPPα fragment to the neurotoxic Aβ1-42 peptide. nih.gov In direct comparisons, tropisetron demonstrated greater improvements in memory than the established Alzheimer's treatments, memantine (B1676192) and donepezil. nih.govnih.gov

The pro-cognitive potential of tropisetron has also been investigated for psychiatric disorders. In a model relevant to schizophrenia, rats were treated chronically with the antipsychotic drugs risperidone (B510) or quetiapine. nih.govnih.gov Subsequent acute administration of tropisetron markedly improved performance in the novel object recognition (NOR) task, a measure of recognition memory. nih.govnih.gov Other preclinical research has reported that tropisetron can ameliorate cognitive deficits induced by phencyclidine in mice, further supporting its potential as a cognitive enhancer. researchgate.net

| Disorder Model | Animal | Cognitive Task | Key Finding |

|---|---|---|---|

| Alzheimer's Disease (J20 mice) | Mouse | Spatial and working memory tasks | Improved spatial and working memory; Increased the protective sAPPα/Aβ1-42 ratio. nih.govtandfonline.com |

| Adjunctive therapy model for Schizophrenia | Rat | Novel Object Recognition (NOR) | Markedly improved recognition memory in rats chronically treated with risperidone or quetiapine. nih.govnih.gov |

| Drug-induced model for Schizophrenia | Mouse | Not specified | Ameliorated phencyclidine-induced cognitive deficits. researchgate.net |

Effects on Inhibitory Processing of Auditory Evoked Potentials in Preclinical Studies

Preclinical studies in animal models have indicated that tropisetron can improve sensory gating deficits. nih.gov These improvements, which are relevant to conditions like schizophrenia, appear to be mediated by α7nAChRs, as they were attenuated by the antagonist methyllycaconitine (MLA). nih.gov While clinical studies have explored tropisetron's effect on auditory sensory gating (P50) in humans, detailed preclinical investigations specifically on the inhibitory processing of auditory evoked potentials in animal models are referenced in the context of these clinical findings. nih.govresearchgate.netoup.com

Anti-inflammatory and Analgesic Mechanisms in Preclinical Models

Beyond its neuroprotective role in the brain, tropisetron exhibits broader anti-inflammatory and analgesic properties. These effects are primarily linked to its agonistic activity at α7nAChRs, which are key modulators of inflammatory and pain signaling pathways.

In a rat model of chronic neuropathic pain created by a spared nerve injury (SNI), intrathecal administration of tropisetron effectively alleviated both mechanical allodynia and thermal hyperalgesia. nih.gov This analgesic effect was associated with a reduction in the spinal cord levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and TNF-α. nih.gov Mechanistically, tropisetron was found to down-regulate the phosphorylation of p38MAPK and cAMP-response element binding protein (CREB), key signaling molecules in pain and inflammation. nih.gov The critical role of α7nAChR was confirmed when the analgesic and anti-inflammatory effects of tropisetron were abolished by pre-treatment with the α7nAChR antagonist, MLA. nih.gov In vitro studies using human immune cells further support these findings, showing that tropisetron can inhibit the production of IL-2 and prevent the phosphorylation of p38 MAPK. medchemexpress.com

| Preclinical Model | Type of Pain/Inflammation | Key Analgesic/Anti-inflammatory Effects | Proposed Mechanism |

|---|---|---|---|

| Spared Nerve Injury (SNI) in rats | Chronic Neuropathic Pain | Alleviated mechanical allodynia and thermal hyperalgesia. nih.gov | Activation of spinal α7nAChR, leading to inhibition of the p38MAPK-CREB pathway and reduced release of IL-6, IL-1β, and TNF-α. nih.gov |

| Human Monocytes (In Vitro) | LPS-induced inflammation | Decreased phosphorylation of p38 MAPK. medchemexpress.com | Prevention of p38 MAPK phosphorylation and activation. medchemexpress.com |

| Human Peripheral T cells (In Vitro) | Stimulated T cells | Inhibited IL-2 gene transcription and synthesis. medchemexpress.com | Inhibition of NFAT and AP-1 transcriptional activity. medchemexpress.com |

Suppression of Pro-inflammatory Cytokine Release (e.g., IL-6, IL-1β, TNF-α)

Tropisetron has demonstrated notable anti-inflammatory capabilities by inhibiting the release of key pro-inflammatory cytokines. In a rat model of spared nerve injury (SNI), a condition that induces neuropathic pain, intrathecal administration of tropisetron led to a significant reduction in the spinal cord levels of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This effect is primarily mediated through the activation of α7nAChRs, as the anti-inflammatory and analgesic effects were abolished when a selective α7nAChR antagonist was co-administered. nih.gov Similarly, in a pilocarpine-induced rat model of temporal lobe epilepsy (TLE), tropisetron treatment was found to reduce neuroinflammation within the hippocampus, further supporting its role in mitigating inflammatory responses in the central nervous system. nih.govnih.gov This suppression of cytokines is a crucial mechanism underlying its potential therapeutic benefits in neuroinflammatory and pain conditions. nih.govkorea.ac.kr

Table 1: Effect of Tropisetron on Pro-inflammatory Cytokine Levels in Rat Spinal Cord (SNI Model)

| Cytokine | Condition | Effect of Tropisetron Administration | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Spared Nerve Injury (SNI) | Decreased | nih.govnih.gov |

| Interleukin-1β (IL-1β) | Spared Nerve Injury (SNI) | Decreased | nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Spared Nerve Injury (SNI) | Decreased | nih.govnih.gov |

| General Neuroinflammation | Temporal Lobe Epilepsy (TLE) | Reduced | nih.govnih.gov |

Modulation of Nociception Transmissions and Attenuation of Pain Sensitization in Animal Models

Preclinical studies have established that tropisetron can effectively modulate nociceptive pathways and reduce pain sensitization. nih.govnih.gov In animal models of neuropathic pain, such as the spared nerve injury (SNI) model in rats, tropisetron has been shown to alleviate behaviors indicative of pain. nih.goviasp-pain.org Specifically, it effectively mitigated mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). nih.gov This analgesic effect is linked to its function as an α7nAChR agonist, which plays a role in modulating pain transmissions at the spinal cord level. nih.gov By activating these receptors, tropisetron can inhibit downstream signaling pathways, such as the p38MAPK-CREB pathway, which are involved in the development and maintenance of chronic pain, thereby blocking pain sensation. nih.govnih.gov

Table 2: Analgesic Effects of Tropisetron in a Neuropathic Pain Animal Model

| Pain-Related Behavior | Animal Model | Effect of Tropisetron | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Mechanical Allodynia | Spared Nerve Injury (SNI) in Rats | Alleviated | α7nAChR Activation | nih.gov |

| Thermal Hyperalgesia | Spared Nerve Injury (SNI) in Rats | Alleviated | α7nAChR Activation | nih.gov |

Involvement of Nitric Oxide-Cyclic Guanosine (B1672433) Monophosphate Pathway in Analgesic Effects

The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway is a recognized mediator in pain transmission and processing. nih.gov While direct evidence linking tropisetron's analgesic effects specifically to the NO-cGMP pathway is still emerging, its known mechanisms of action provide a basis for a potential interaction. The analgesic action of some drugs involves descending inhibitory serotonergic pathways, and tropisetron's primary role as a 5-HT₃ antagonist is central to its function. nih.govnih.govclinicaltrials.gov Research on tropisetron's antidepressant-like effects in mice has shown that these effects are partially mediated by the modulation of the NO-cGMP pathway, indicated by reduced hippocampal nitrite (B80452) levels. This suggests that tropisetron can influence this pathway. Given that both pain and depression can share common neurobiological pathways, and the NO/cGMP system is implicated in both algesic and analgesic processes, it is plausible that tropisetron's modulation of this pathway contributes to its pain-attenuating properties, though this requires further direct investigation. nih.gov

Antiepileptic Mechanisms and Neuroprotection in Seizure Models

Tropisetron has been identified as a compound with significant antiepileptic and neuroprotective potential in preclinical models, particularly in the context of temporal lobe epilepsy (TLE). nih.gov Its therapeutic effects appear to be mediated through the activation of α7 nicotinic acetylcholine receptors (α7nAChRs). nih.govnih.gov

Reduction of Seizure Susceptibility and Severity in Experimental Epilepsy

In a key study utilizing a pilocarpine-induced TLE rat model, administration of tropisetron for three weeks resulted in a notable reduction in the frequency of spontaneous recurrent seizures (SRS). semanticscholar.orgijpp.com This finding directly indicates that tropisetron can decrease seizure severity in animals with established epilepsy. researchgate.net The mechanism behind this effect involves the activation of α7nAChRs, which leads to a reduction in the levels of the excitatory neurotransmitter glutamate in the hippocampus, a key brain region in TLE. nih.govresearchgate.net By dampening glutamatergic hyperexcitability, tropisetron helps to restore a more balanced state of neuronal activity, thereby suppressing seizure generation. semanticscholar.org

Suppression of Synaptic Remodeling and Epigenetic Modifications in Epileptogenesis

Epileptogenesis, the process by which a normal brain develops epilepsy, is associated with significant structural and molecular changes, including abnormal synaptic plasticity and epigenetic alterations. nih.govuab.edu Research has shown that tropisetron can counteract these pathological changes. In TLE rats, tropisetron treatment suppressed aberrant synaptic remodeling, evidenced by a reduction in abnormal dendritic spines and the restoration of F-actin expression, a key protein for synaptic stability. nih.govsemanticscholar.org Furthermore, tropisetron was found to inhibit a specific epigenetic modification known as the m6A RNA methylation of cofilin-1. nih.govnih.gov It appears to achieve this by restoring the levels of the FTO protein, an RNA demethylase, which are reduced in the epileptic condition. semanticscholar.org This suggests that tropisetron's anti-epileptic effects involve the regulation of gene expression at an epigenetic level, representing a novel mechanism for its therapeutic potential. semanticscholar.org

Neuroprotective Effects in Animal Models of Temporal Lobe Epilepsy

Beyond its direct effects on seizures, tropisetron exhibits robust neuroprotective properties in TLE models. nih.gov A hallmark of TLE is hippocampal sclerosis, characterized by extensive neuronal loss and gliosis. nih.govresearchgate.net Studies demonstrated that tropisetron treatment significantly alleviated hippocampal sclerosis, mitigating the loss of pyramidal neurons in the hippocampus of epileptic rats. nih.govsemanticscholar.org This neuroprotective action is intrinsically linked to its ability to reduce glutamate levels, thereby preventing excitotoxicity, and to enhance cholinergic transmission. nih.govnih.gov The preservation of hippocampal neurons also correlated with improved cognitive function in the treated animals, suggesting that tropisetron can ameliorate the cognitive deficits often associated with epilepsy. nih.gov

Table 3: Summary of Tropisetron's Effects in a Rat Model of Temporal Lobe Epilepsy (TLE)

| Category | Observed Effect of Tropisetron | Proposed Mechanism | Reference |

|---|---|---|---|

| Seizure Activity | Reduced frequency of spontaneous recurrent seizures | Reduction of hippocampal glutamate levels | nih.govsemanticscholar.org |

| Synaptic Structure | Suppressed aberrant synaptic remodeling | Restoration of F-actin expression | nih.govsemanticscholar.org |

| Epigenetic Regulation | Inhibited m6A RNA methylation of cofilin-1 | Modulation of FTO protein activity | nih.govsemanticscholar.org |

| Neuroprotection | Alleviated hippocampal sclerosis and neuronal loss | α7nAChR activation, reduced excitotoxicity | nih.govresearchgate.net |

| Cognitive Function | Improved performance in cognitive tasks | Preservation of hippocampal integrity | nih.gov |

Pharmacogenomic and Pharmacogenetic Influences on Tropisetron Mesylate Disposition and Response

Influence of Genetic Variants on Drug Disposition and Elimination

Genetic variations in metabolizing enzymes directly influence the disposition and elimination of tropisetron (B1223216), leading to predictable changes in its pharmacokinetic profile.

The genetic polymorphism of debrisoquine/sparteine metabolism is a well-established pharmacogenetic trait caused by variations in the CYP2D6 gene. nih.govnih.gov Tropisetron metabolism is directly linked to this polymorphism. nih.gov

Preclinical analysis using in vitro models, such as human liver microsomes, has been crucial in elucidating this relationship. Studies comparing microsomes from extensive metabolizer (EM) and poor metabolizer (PM) phenotypes for CYP2D6 provided foundational evidence. These experiments showed that the high-affinity component of tropisetron hydroxylation was present in EM livers but absent in the PM liver, confirming that the enzyme responsible for this metabolic pathway is the same polymorphic enzyme involved in sparteine/debrisoquine oxidation. nih.gov Furthermore, antibodies directed against CYP2D6 completely inhibited this high-affinity metabolic activity. nih.gov

Preclinical and clinical studies have established a strong correlation between specific CYP2D6 genetic variations and the pharmacokinetic profile of tropisetron. In vitro kinetic studies using human liver microsomes have defined the enzymatic parameters for tropisetron's main metabolic pathways.

| Metabolic Pathway | Metabolite | Enzyme Affinity Component | Identified Enzyme | Km (μM, mean ± SD) | Vmax (pmol/mg/min, mean ± SD) |

|---|---|---|---|---|---|

| 5-Hydroxylation | 5-OH-ICS | High-Affinity | CYP2D6 | 3.9 ± 2.1 | 1.88 ± 0.73 |

| Low-Affinity | CYP3A4 | 172 ± 51 | 17.0 ± 9.4 | ||

| 6-Hydroxylation | 6-OH-ICS | High-Affinity | CYP2D6 | 4.66 ± 1.84 | 4.00 ± 1.77 |

| Low-Affinity | CYP3A4 | 266.0 ± 76.0 | 81.4 ± 27.9 | ||

| N-Demethylation | N-De-ICS | - | CYP3A4 | - | - |

These in vitro findings directly correlate with clinical pharmacokinetic data, where individuals with genotypes corresponding to the PM phenotype (e.g., carrying *5 or *10 alleles) show markedly higher drug exposure, as detailed in Table 1. nih.gov Conversely, genotypes conferring an ultrarapid metabolizer status lead to lower drug exposure. nih.gov This demonstrates a clear link between genetic makeup and the resulting pharmacokinetic profile, which is foundational for personalized medicine approaches.

Role of Drug Transporters in Tropisetron Mesylate Efflux

Drug transporters are membrane proteins that regulate the influx and efflux of substances across cells and are critical for drug absorption, distribution, and elimination. ebmconsult.combioivt.com They are broadly divided into uptake transporters (e.g., the SLC superfamily) and efflux transporters (e.g., the ABC superfamily). bioivt.com

The role of efflux transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP), in the disposition of tropisetron appears to be limited based on current research. mdpi.com One study found that tropisetron transport is not significantly affected by the rs1045642 variant in the ABCB1 gene. nih.govclinpgx.org

Investigation of ABCB1 (P-glycoprotein/MDR-1) Mediated Transport

P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, is a well-characterized efflux transporter. numberanalytics.comnih.gov It is expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier. numberanalytics.comresearchgate.net P-gp functions as an ATP-dependent pump that actively extrudes a wide range of structurally diverse compounds from cells, thereby limiting their intracellular concentration and systemic absorption. numberanalytics.comnih.gov

The role of P-gp in the disposition of 5-HT3 receptor antagonists is an area of active investigation. For instance, studies on ondansetron (B39145), another member of this class, have shown that it is a substrate for P-glycoprotein. nih.govnih.gov In preclinical models, the absence or inhibition of P-gp leads to significantly higher concentrations of ondansetron in the central nervous system. nih.gov Furthermore, polymorphisms in the ABCB1 gene have been associated with the clinical efficacy of the 5-HT3 receptor antagonist granisetron (B54018). nih.gov Specifically, certain genetic variants in ABCB1 have been linked to improved antiemetic control in patients receiving granisetron. nih.gov A review of pharmacogenetic influences on 5-HT3 receptor antagonist efficacy noted that polymorphisms in the ABCB1 gene, such as “2677G>T/A” in exon 21, “3435C>T” in exon 27, and “C1236T” in exon 12, were associated with a better response to ondansetron and ramosetron. minervamedica.it

While direct and extensive research on tropisetron as a substrate for ABCB1-mediated transport is not as widely published as for other 5-HT3 antagonists, in vitro studies have characterized tropisetron's interaction with other important drug transporters. Research has demonstrated that tropisetron can inhibit the function of Organic Cation Transporter 2 (OCT2) and Multidrug and Toxin Extrusion Protein 1 (MATE1). nih.gov In one study, tropisetron displayed a concentration-dependent inhibition of the secretion of a probe substrate in cells expressing both OCT2 and MATE1. nih.gov

The following table summarizes the in vitro inhibitory effects of tropisetron on specific transporters based on available research findings.

| Transporter | Cell System | Substrate | Tropisetron Concentration | Effect | Reference |

| OCT2/MATE1 | MDCK Cells | ASP+ | 10 µM | Significant inhibition of secretion | nih.gov |

| OCT2/MATE1 | MDCK Cells | ASP+ | 20 µM | Significant inhibition of secretion | nih.gov |

| OCT2/MATE1 | OCT2/MATE1-expressing cells | ASP+ | 20 µM | 1.5-fold increase in intracellular accumulation | nih.gov |

ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide) is a fluorescent probe substrate used to assess transporter function.

These findings indicate that tropisetron interacts with key renal drug transporters, which could influence its own disposition as well as that of co-administered drugs that are substrates for these transporters. Although direct evidence for tropisetron being a significant substrate of ABCB1 is less established, the known role of P-gp in the transport of other 5-HT3 receptor antagonists suggests that genetic variations in the ABCB1 gene could potentially influence tropisetron's distribution and clinical response. nih.govminervamedica.it Further investigation is warranted to fully elucidate the specific interactions between this compound and P-glycoprotein and the clinical implications of ABCB1 polymorphisms.

Advanced Preclinical Research Methodologies and Animal Models Utilizing Tropisetron Mesylate

In Vivo Animal Models for Pharmacological Evaluation

Epilepsy Models, specifically Temporal Lobe Epilepsy (TLE) Rat Models

Temporal lobe epilepsy (TLE) is a chronic neurological disorder characterized by recurrent seizures originating in the temporal lobes of the brain, often proving resistant to conventional therapies. Preclinical research has utilized various animal models to elucidate the pathophysiology of TLE and to evaluate potential therapeutic agents. Among these, the pilocarpine-induced TLE rat model has been instrumental in studying the effects of tropisetron (B1223216) mesylate.

Furthermore, the model showed that tropisetron mesylate alleviated hippocampal sclerosis (HS), a hallmark neuropathological feature of TLE characterized by neuronal loss and gliosis nih.govnih.govsemanticscholar.orgresearchgate.net. This amelioration of structural damage suggests a neuroprotective role for this compound in the context of TLE nih.govnih.govsemanticscholar.orgresearchgate.net. The observed therapeutic effects were largely counteracted by alpha-bungarotoxin (α-bgt), a specific antagonist of α7nAChRs, strongly implicating these receptors in this compound's mechanism of action in TLE nih.govnih.govsemanticscholar.orgresearchgate.net.

Advanced Biochemical and Molecular Analysis Techniques

To understand the underlying mechanisms of this compound's efficacy in TLE rat models, a range of advanced biochemical and molecular analysis techniques have been employed.

Quantitative Measurement of Neurotransmitters and Metabolites in Biological Tissues

Analysis of neurotransmitter levels in hippocampal tissue provided critical insights into this compound's neurochemical modulation. In pilocarpine-induced TLE rats, there was an observed imbalance in neurotransmitter levels, typically characterized by increased glutamate (B1630785) and decreased GABA levels, reflecting heightened neuronal excitation nih.govnih.govsemanticscholar.orgresearchgate.net. This compound treatment significantly reduced the elevated glutamate levels in the hippocampus. Importantly, this treatment did not alter GABA levels, suggesting a specific modulation of excitatory neurotransmission rather than a broad impact on inhibitory pathways nih.govnih.govsemanticscholar.orgresearchgate.net. Additionally, this compound treatment led to an increase in acetylcholine (B1216132) (ACh) levels within the hippocampus, correlating with its role as an α7nAChR agonist and suggesting enhanced cholinergic transmission nih.govnih.govsemanticscholar.orgresearchgate.net.

| Neurotransmitter/Metabolite | Control Rats (Baseline) | TLE Rats (Pilocarpine-induced) | TLE Rats + this compound |

| Glutamate | Normal | Increased | Decreased (towards baseline) |

| GABA | Normal | Decreased | Unchanged |

| Acetylcholine (ACh) | Normal | Decreased | Increased |

Data synthesized from findings in nih.govnih.govsemanticscholar.orgresearchgate.net. Specific quantitative values were not provided in the snippets.

Gene Expression and Protein Analysis via Techniques such as Western Blotting and qRT-PCR

Molecular analyses, including Western blotting and quantitative real-time polymerase chain reaction (qRT-PCR), were utilized to assess changes in protein and gene expression. Western blotting was employed to quantify the expression levels of key molecules in hippocampal tissue nih.govnih.govsemanticscholar.orgresearchgate.net. Results indicated that this compound treatment upregulated the expression of α7nAChRs in the hippocampi of TLE rats nih.govnih.govsemanticscholar.orgresearchgate.net. Furthermore, this compound was found to upregulate the protein expression of cofilin-1, a protein involved in actin dynamics and synaptic remodeling nih.gov. Other proteins analyzed included Glial Fibrillary Acidic Protein (GFAP), GLT-1, NMDA receptors, F-actin, Mettl3, Mettl14, CaMKII-α, and CaMKII-β, though specific quantitative changes for all were not detailed in the provided snippets nih.gov. qRT-PCR was also mentioned as a method for gene expression analysis, suggesting a comprehensive molecular investigation nih.gov.

Histopathological and Immunohistochemical Assessments of Tissue Pathology

Histopathological and immunohistochemical techniques were crucial for evaluating the structural integrity of the hippocampus and the presence of cellular markers associated with epilepsy and neuroinflammation. Nissl staining, immunohistochemistry, and Golgi staining were performed to assess hippocampal impairment and synaptic structure nih.govnih.govsemanticscholar.orgresearchgate.net.

This compound treatment demonstrated a significant neuroprotective effect by attenuating hippocampal neuron loss, particularly in the CA1 regions, which are highly susceptible to damage in TLE nih.govsemanticscholar.org. The treatment also inhibited gliosis, indicated by reduced expression or activation of glial markers such as Glial Fibrillary Acidic Protein (GFAP), which is primarily expressed by astrocytes and is upregulated in response to neuronal injury and inflammation nih.govencorbio.comhytest.fi. Immunohistochemistry was specifically used to visualize the expression of α7nAChRs in the hippocampus, confirming their upregulation following this compound treatment nih.govresearchgate.net. The reduction in gliosis suggests a decrease in neuroinflammatory responses, which are known to exacerbate TLE pathology nih.govnih.govresearchgate.net.

Compound List:

this compound

Glutamate

GABA (γ-aminobutyric acid)

Acetylcholine (ACh)

α7 nicotinic acetylcholine receptors (α7nAChRs)

F-actin

Cofilin-1

Glial Fibrillary Acidic Protein (GFAP)

GLT-1 (Glutamate transporter 1)

NMDA receptors

Mettl3

Mettl14

CaMKII-α

CaMKII-β

5-HT3 receptors (5-hydroxytryptamine type 3 receptors)

Q & A

Basic: What are the primary safety considerations when handling Tropisetron mesylate in laboratory settings?

This compound is classified as acutely toxic (oral LD50 Category 3, H301) and may cause organ damage with prolonged exposure (H373). Researchers must use personal protective equipment (PPE), avoid inhalation/ingestion, and ensure proper ventilation. Environmental precautions (H410) require containment to prevent aquatic toxicity. Waste disposal should follow institutional guidelines for hazardous chemicals .

Basic: How should researchers properly store and dispose of this compound?

Store in a tightly sealed container at 2–8°C, protected from light. Disposal must comply with EPA/DOT regulations for toxic organic solids (Hazard Class 6.1). Incineration or chemical waste treatment is recommended. Contaminated packaging should be decontaminated before recycling .

Advanced: How can researchers design experiments to assess long-term organ toxicity in preclinical models?

Use repeated-dose toxicity studies in rodents, administering this compound via oral gavage or intraperitoneal injection at 1–10 mg/kg/day for 28–90 days. Monitor biomarkers (e.g., serum ALT, creatinine) and histopathology of liver/kidneys. Include control groups, dose-response arms, and statistical power analysis (α=0.05, β=0.2) to ensure detectability of H373-related effects .

Advanced: What methodologies are employed to determine this compound's receptor binding affinity?

Conduct competitive radioligand binding assays using 5-HT3 receptor-expressing cell membranes (e.g., NCB-20 cells). Incubate with [³H]GR65630 and varying Tropisetron concentrations (1 nM–10 µM). Calculate IC50 via nonlinear regression and convert to Ki using the Cheng-Prusoff equation. Validate with positive controls (e.g., ondansetron) .

Methodological: What validation parameters are critical for quantifying this compound via UV spectrophotometry?

Validate linearity (1–20 µg/mL, R² ≥0.999), precision (intraday/interday RSD <2%), accuracy (recovery 98–102%), and robustness (pH, temperature variations). Use methanol as solvent, measure absorbance at λmax (~272 nm), and compare to HPLC for cross-validation .

Advanced: How do cardiac safety profiles of this compound compare to other 5-HT3 antagonists?

Assess QT interval prolongation risk using Langendorff-perfused rabbit hearts or hERG channel inhibition assays (IC50). Tropisetron shows lower cardiac risk than dolasetron (Anzemet), which was withdrawn for torsade de pointes. Monitor ECG in vivo models at supra-therapeutic doses (≥5 mg/kg IV) .

Methodological: How can researchers ensure reproducibility in experimental documentation?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): detail synthesis steps (reagents, molar ratios, purification), characterize novel compounds with NMR/HPLC, and provide raw data in supplementary materials. Use IUPAC nomenclature and reference established protocols .

Advanced: What statistical approaches are recommended for dose-response analysis?

Apply nonlinear mixed-effects modeling (NONMEM) or GraphPad Prism’s sigmoidal dose-response (variable slope) to calculate EC50/ED50. Use ANOVA with Tukey post-hoc tests for group comparisons. Report 95% confidence intervals and effect sizes .

Basic: What are the CAS number and synonyms for accurate literature searches?

CAS: 105826-92-4. Synonyms: ICS 205-930, SDZ-ICS 930, 1H-Indole-3-carboxylic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester monohydrochloride .

Advanced: What are key considerations for cross-species pharmacokinetic modeling?

Use allometric scaling (exponent 0.75 for clearance) between rodents and humans. Account for plasma protein binding (≥80% in humans) and metabolic pathways (CYP2D6-mediated oxidation). Validate with physiologically based pharmacokinetic (PBPK) simulations in GastroPlus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.